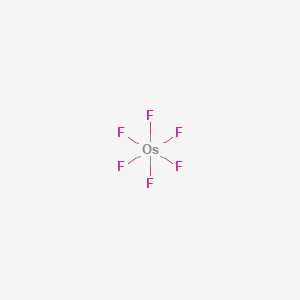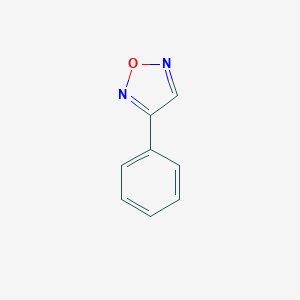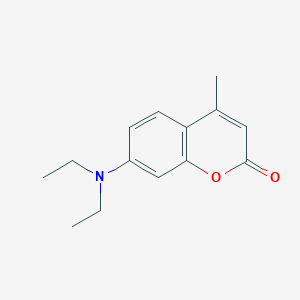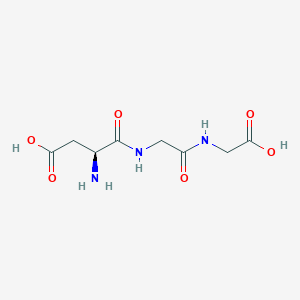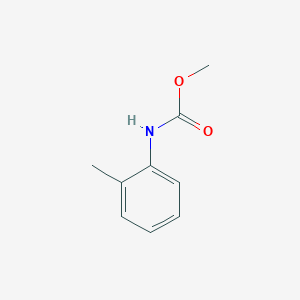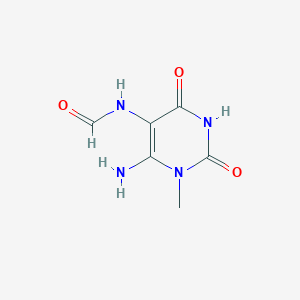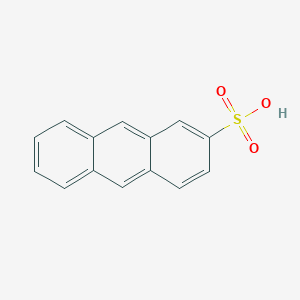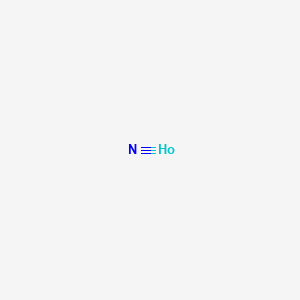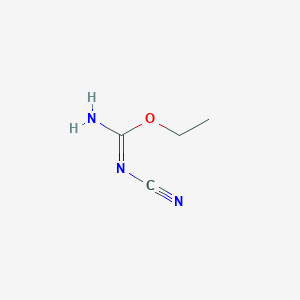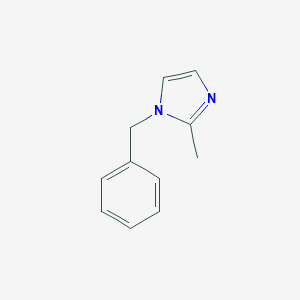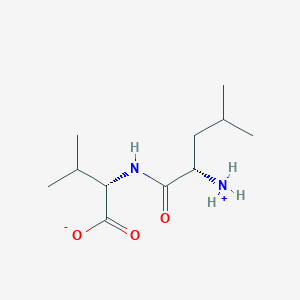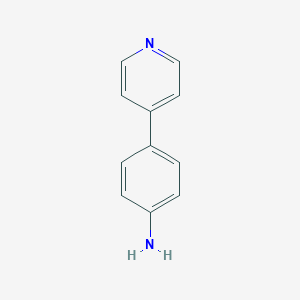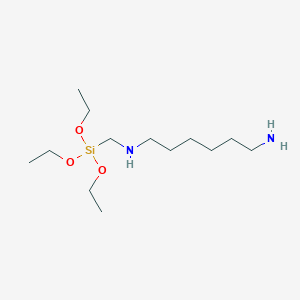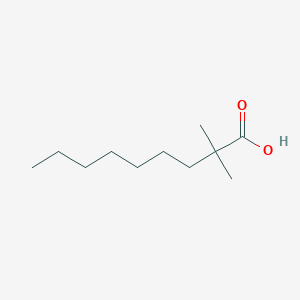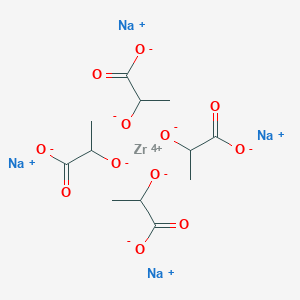
Sodium zirconium lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Na2Zr(OH)2(C3H5O3)4.
作用机制
The mechanism of action of sodium zirconium lactate is not fully understood. However, it is believed that it interacts with biological molecules, such as proteins and enzymes, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes.
生化和生理效应
Sodium zirconium lactate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
实验室实验的优点和局限性
One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be difficult to work with due to its hygroscopic nature, which means it can absorb moisture from the air.
未来方向
There are several potential future directions for research on sodium zirconium lactate. One area of interest is its potential as a drug delivery system for the treatment of cancer. Another area of interest is its use in the development of advanced ceramics for various applications. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and catalysis.
In conclusion, sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that can be synthesized through the reaction between zirconium hydroxide and lactic acid. It has been extensively studied for its potential applications in catalysis, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to interact with biological molecules through electrostatic interactions and hydrogen bonding. It has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity, but it can be difficult to work with due to its hygroscopic nature. There are several potential future directions for research on sodium zirconium lactate, including its use as a drug delivery system, in the development of advanced ceramics, and in other fields such as catalysis.
合成方法
Sodium zirconium lactate can be synthesized through the reaction between zirconium hydroxide and lactic acid. The reaction takes place in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then filtered, washed, and dried to obtain the final compound.
科学研究应用
Sodium zirconium lactate has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science. In catalysis, it has been used as a catalyst for the conversion of biomass into high-value chemicals. In medicine, it has been investigated for its potential as a drug delivery system and as a treatment for cancer. In materials science, it has been explored for its use in the development of advanced ceramics.
属性
CAS 编号 |
10377-98-7 |
|---|---|
产品名称 |
Sodium zirconium lactate |
分子式 |
C12H16Na4O12Zr |
分子量 |
535.43 g/mol |
IUPAC 名称 |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
InChI 键 |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
规范 SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
其他 CAS 编号 |
10377-98-7 15529-67-6 |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



